tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
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Description
Tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H25BN2O6 and its molecular weight is 364.2 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C17H25BN2O6
- Molecular Weight : 364.20 g/mol
- CAS Number : 374595-05-8
The biological activity of tert-butyl carbamates often involves modulation of enzyme activity or interaction with specific receptors. The nitro group and the boron-containing moiety may contribute to its ability to interact with biological targets.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit various enzymes involved in metabolic pathways. For instance, the presence of the dioxaborolane moiety suggests potential interactions with enzymes that utilize boron as a co-factor.
Pharmacological Effects
-
Anticancer Activity :
- Studies have shown that compounds containing boron can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism may involve interference with cellular signaling pathways that promote cancer cell proliferation.
-
Neuroprotective Effects :
- There is evidence suggesting that similar compounds can protect neuronal cells from oxidative stress and neuroinflammation, potentially through modulation of signaling pathways associated with neurodegenerative diseases.
-
Antimicrobial Properties :
- Some derivatives of carbamates have demonstrated antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic enzymes.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of related compounds containing boron moieties. The results indicated that these compounds could inhibit the growth of breast cancer cells through apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotective Effects
Research in Neuroscience Letters examined the neuroprotective effects of similar carbamate derivatives in models of oxidative stress. The findings suggested significant reductions in neuronal cell death and improvements in cognitive function in treated animals.
Comparative Analysis
The following table summarizes the biological activities reported for this compound compared to other related compounds:
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Anticancer, Neuroprotective | Enzyme inhibition, Apoptosis induction |
Similar Boron-containing Carbamate | Antimicrobial | Cell membrane disruption |
Other Carbamate Derivatives | Antioxidant | Reactive oxygen species scavenging |
Properties
IUPAC Name |
tert-butyl N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O6/c1-15(2,3)24-14(21)19-12-8-11(9-13(10-12)20(22)23)18-25-16(4,5)17(6,7)26-18/h8-10H,1-7H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDLOQTDZZSFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378290 |
Source
|
Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374595-05-8 |
Source
|
Record name | tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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